REACTION_CXSMILES
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C(NC(C)C)(C)C.C([Li])CCC.[CH2:13]([C:17]1[CH:26]=[CH:25][C:24]2[CH2:23][CH2:22][CH2:21][CH2:20][C:19]=2[N:18]=1)[CH2:14][CH2:15][CH3:16].C[Si]([N:31]=[C:32]=[S:33])(C)C>C1C=CC=CC=1>[CH2:13]([C:17]1[CH:26]=[CH:25][C:24]2[CH2:23][CH2:22][CH2:21][CH:20]([C:32](=[S:33])[NH2:31])[C:19]=2[N:18]=1)[CH2:14][CH2:15][CH3:16]
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Name
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|
Quantity
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4.45 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
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|
Quantity
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13.5 g
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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2-butyl-5,6,7,8-tetrahydroquinoline
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Quantity
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6 g
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Type
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reactant
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Smiles
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C(CCC)C1=NC=2CCCCC2C=C1
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Name
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|
Quantity
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4.45 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)N=C=S
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
product
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Smiles
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C(CCC)C1=NC=2C(CCCC2C=C1)C(N)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 16.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |